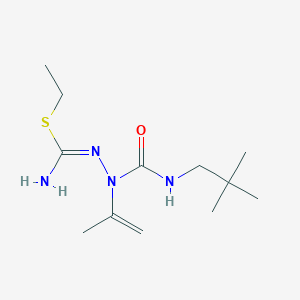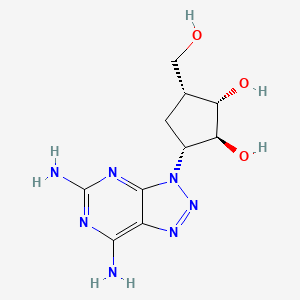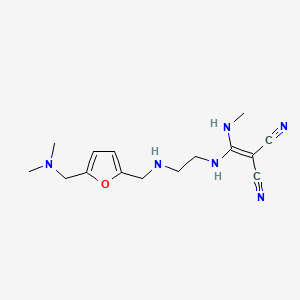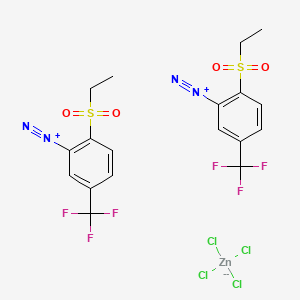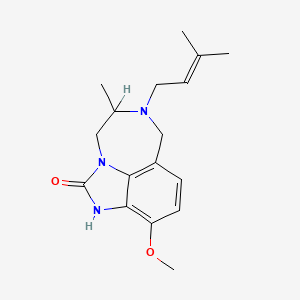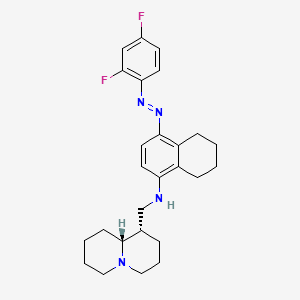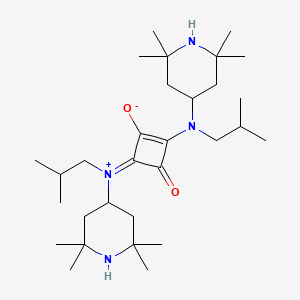
9-cis-3-Dehydroretinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cis-3-Dehydroretinal is a derivative of vitamin A and a type of retinoid. It is a chromophore, which means it is a molecule that can absorb light and is essential for vision in many organisms. This compound is particularly significant in the study of visual pigments and photoreceptor cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-3-Dehydroretinal typically involves the isomerization of all-trans-retinal to 9-cis-retinal, followed by dehydrogenation. One method involves the use of natural dihydroflavins or phosphatidylethanolamines to catalyze the isomerization through the formation of Schiff bases . The pigments are then extracted using detergents like dodecyl β-D-maltoside in a buffered solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up for mass production. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
9-cis-3-Dehydroretinal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acids.
Reduction: It can be reduced to form retinols.
Isomerization: It can isomerize between different cis and trans forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Isomerization catalysts: Such as dihydroflavins or phosphatidylethanolamines.
Major Products
The major products formed from these reactions include various isomers of retinal, retinoic acids, and retinols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-cis-3-Dehydroretinal has several scientific research applications:
Chemistry: It is used to study the properties of chromophores and their interactions with proteins.
Industry: It is used in the production of supplements and pharmaceuticals related to vision and eye health.
Mecanismo De Acción
9-cis-3-Dehydroretinal functions as a chromophore by binding to opsin proteins in photoreceptor cells. Upon absorption of light, it undergoes a conformational change from the 11-cis to the all-trans form, which activates the opsin and triggers a signal transduction pathway that ultimately results in visual perception . This process involves the interaction with G-protein coupled receptors and the activation of downstream signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
11-cis-Retinal: Another chromophore used in visual systems, but with different absorption properties.
All-trans-Retinal: The isomerized form of 11-cis-retinal, involved in the visual cycle.
9-cis-Retinoic Acid: A derivative of 9-cis-retinal, used in various biological processes.
Uniqueness
9-cis-3-Dehydroretinal is unique due to its specific absorption properties and its role in certain visual systems, such as the pineal organ of lampreys . Its ability to isomerize and participate in various chemical reactions also makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
41553-65-5 |
|---|---|
Fórmula molecular |
C20H26O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ |
Clave InChI |
QHNVWXUULMZJKD-MKOSUFFBSA-N |
SMILES isomérico |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C |
SMILES canónico |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


